molecular formula C7H11NO B583989 3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one CAS No. 1028809-94-0

3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one

Cat. No. B583989
CAS RN: 1028809-94-0
M. Wt: 130.202
InChI Key: YCTNTSVMJWIYTQ-WNWXXORZSA-N
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Description

3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one (diethyl-d5-2-one) is a versatile compound that has been used in a variety of scientific applications, including organic synthesis, drug discovery, and analytical chemistry. It is a synthetic compound with a unique structure that has been found to possess interesting properties and potential applications in different fields. In

Scientific Research Applications

Synthesis of Important Building Blocks for Drugs

3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one is a crucial building block in synthesizing various pharmaceutical compounds. For example, it plays a vital role in the scalable synthesis of antidiabetic drugs like Glimepiride. The process involves a four-step synthesis with key features like the synthesis of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid-mediated N-benzyl lactam N-deprotection, making it efficient for industrial-scale production (Chavan et al., 2020).

Development of Heterocyclic Compounds

The compound is utilized in the creation of various heterocyclic compounds. For instance, the synthesis of 3-ethyl 2-methyl 8-bromo-2-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2,3-dicarboxylate demonstrates its role in developing new molecular structures. This process involves intramolecular cycloaddition reactions and contributes to the exploration of novel chemical entities with potential pharmaceutical applications (He, 2010).

Parallel Synthesis for Library Creation

This compound is also significant in parallel synthesis methodologies for creating large libraries of chemical compounds. A method for the parallel synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, involving a three-component condensation of active methylene compounds, aldehydes, and amines, exemplifies this application. This approach has enabled the synthesis of over 3000 pyrrolones, demonstrating the compound's utility in high-throughput chemical synthesis and drug discovery (Ryabukhin et al., 2012).

Chemical Analysis and Molecular Interaction Studies

Additionally, the compound is employed in chemical analysis and the study of molecular interactions. For instance, studies on ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate have provided insights into molecular weaker interactions, spectroscopic analysis, and chemical reactivity. Such research enhances our understanding of molecular behavior and can inform the development of new pharmaceuticals (Singh et al., 2013).

properties

IUPAC Name

3-methyl-4-(1,1,2,2,2-pentadeuterioethyl)-1,2-dihydropyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-3-6-5(2)4-8-7(6)9/h3-4H2,1-2H3,(H,8,9)/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTNTSVMJWIYTQ-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CNC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1=C(CNC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747720
Record name 3-(~2~H_5_)Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1028809-94-0
Record name 3-(~2~H_5_)Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one
Reactant of Route 2
3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one
Reactant of Route 3
3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one
Reactant of Route 4
3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one
Reactant of Route 5
3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one
Reactant of Route 6
3-(Ethyl-d5)-1,5-dihydro-4-methyl-2H-pyrrol-2-one

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